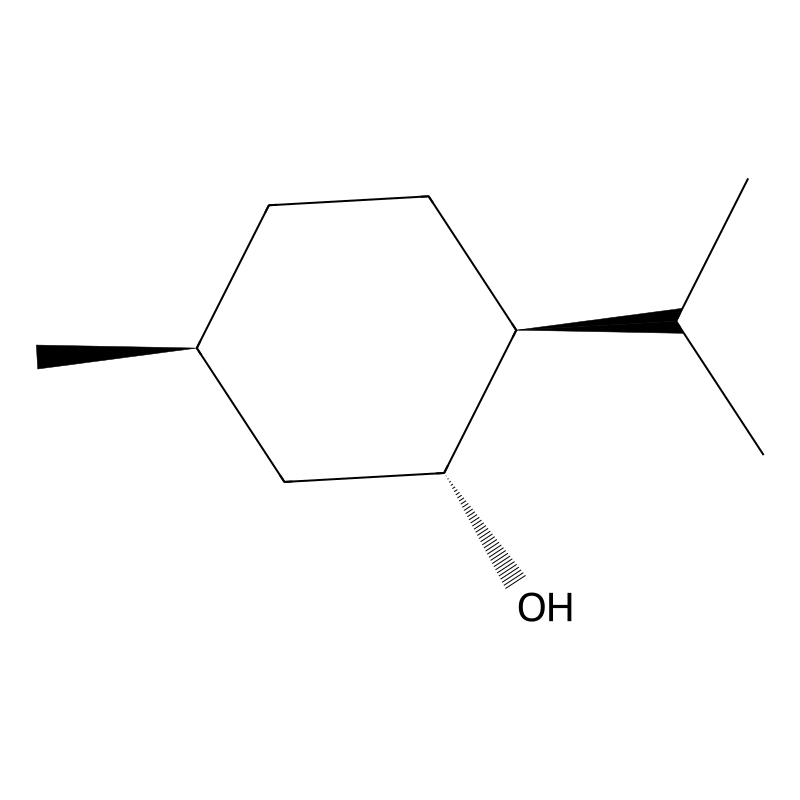

Isomenthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Isomenthol (CAS 3623-52-7) is a cyclic monoterpene alcohol and one of the four diastereomeric pairs of 2-isopropyl-5-methylcyclohexanol. While L-menthol dominates the global market as a primary cooling agent, isomenthol is strategically procured for specialized applications where the intense cooling effect of menthol is undesirable. Characterized by a distinct musty, sweet, and earthy-camphoraceous odor profile, isomenthol serves as a critical blending agent for nature-identical essential oils, a stereocontrolling chiral auxiliary in asymmetric synthesis, and an essential analytical reference standard for quality control in industrial thymol hydrogenation processes [1].

Research Fit

Substituting isomenthol with standard L-menthol or neomenthol fundamentally alters both sensory profiles and chemical reactivity. In flavor and fragrance formulations, L-menthol provides an overwhelming cooling sensation (threshold ~0.8 ppm) that masks subtle herbaceous notes, whereas isomenthol's significantly higher cooling threshold (~30 ppm) allows for the introduction of earthy, camphoraceous tones without the harsh sensory 'burn' [1]. In synthetic chemistry, replacing isomenthol with L-menthol in the design of chiral auxiliaries (such as pyrazoles) leads to the induction of the opposite absolute configuration during key transformations like Diels-Alder cycloadditions, making isomenthol an irreplaceable 'chiral switch' for accessing specific enantiomers[2].

Substitution Risk

Isomenthol has distinct 3D configuration; sensory and physical properties cannot be assumed from menthol data.

Nasal trigeminal response and cooling intensity differ markedly; using generic menthol may introduce uncontrolled sensory variability.

Melting point and eutectic behavior are isomer-specific; direct replacement of menthol with isomenthol alters solid-state processing requirements.

Sensory Formulation: Cooling Threshold Moderation

Taste dilution assays demonstrate that (-)-isomenthol possesses a cooling threshold of 30.0 ppm, compared to the highly potent 0.8 ppm threshold of (-)-menthol [1]. This nearly 40-fold reduction in cooling intensity allows formulators to utilize isomenthol for its structural or olfactory properties without overwhelming the product with a sharp cooling sensation.

| Evidence Dimension | Cooling perception threshold |

| Target Compound Data | (-)-Isomenthol: 30.0 ppm |

| Comparator Or Baseline | (-)-Menthol: 0.8 ppm |

| Quantified Difference | ~37.5x higher concentration required to elicit cooling |

| Conditions | Taste dilution sensory assay |

Enables the formulation of complex flavor and cosmetic profiles where minty or herbaceous structural notes are desired without an aggressive cooling effect.

vs. L-menthol 5.2 mg/L (5.8×–8.7× higher)

Precursor Suitability: Stereochemical Inversion in Chiral Auxiliaries

When utilized as a chiral auxiliary precursor, isomenthol drives opposite stereochemical outcomes compared to L-menthol. For example, in Diels-Alder cycloadditions and alpha-acylations, utilizing 3-phenylisomenthopyrazole (derived from (+)-isomenthol) yields predominant products with the opposite absolute configuration to those synthesized using 3-phenyl-l-menthopyrazole [1].

| Evidence Dimension | Absolute configuration of predominant product |

| Target Compound Data | Isomenthol-derived auxiliary: Induces opposite enantiomer/diastereomer |

| Comparator Or Baseline | L-menthol-derived auxiliary: Standard baseline configuration |

| Quantified Difference | Complete inversion of predominant absolute configuration |

| Conditions | Asymmetric alpha-acylation and Diels-Alder cycloadditions |

Provides synthetic chemists with a reliable, cost-effective chiral switch to target specific enantiomers without needing to source unnatural (+)-menthol.

vs. L-menthol: significant enhancement (n=40)

Processability & QA: Analytical Benchmarking in Thymol Hydrogenation

The industrial synthesis of racemic menthol via the catalytic hydrogenation of thymol yields a predictable isomer distribution consisting of approximately 60% menthol, 30% neomenthol, and 10% isomenthol [1]. Procuring high-purity isomenthol is therefore mandatory for calibrating gas chromatography (GC) equipment to accurately quantify this 10% impurity fraction, ensuring the final API or fragrance-grade menthol meets strict purity standards.

| Evidence Dimension | Reaction byproduct distribution |

| Target Compound Data | Isomenthol: ~10% of crude mixture |

| Comparator Or Baseline | Menthol: ~60% (target API); Neomenthol: ~30% |

| Quantified Difference | Isomenthol constitutes the secondary critical impurity requiring quantification |

| Conditions | Catalytic hydrogenation of thymol |

Essential for QA/QC laboratories to validate separation efficiency and certify the purity of commercial menthol batches.

vs. (-)-menthol EC₅₀: 62.6 µM (3.3× difference)

Olfactory Blending: Perception Thresholds for Nature-Identical Oils

Olfactory sensory evaluations reveal that L-isomenthol has a perception threshold of 30.165 mg/L, which is significantly higher than that of standard menthol isomers [1]. This elevated threshold, combined with its unique musty, sweet, and earthy-camphoraceous profile, makes it a highly controllable blending agent for recreating the nuanced, authentic scent of natural peppermint oils, which cannot be achieved using pure L-menthol alone.

| Evidence Dimension | Olfactory perception threshold |

| Target Compound Data | L-isomenthol: 30.165 mg/L |

| Comparator Or Baseline | Menthol isomers: Ranging from 4.734 mg/L (lowest threshold) |

| Quantified Difference | ~6.3x higher olfactory threshold than the most potent isomers |

| Conditions | Olfactory sensory evaluation in aqueous solution |

Allows flavorists to precisely dose earthy and camphoraceous background notes into artificial mint oils without risking olfactory overpowering.

vs. pure L-menthol mp 42–43°C

vs. menthol [α]²⁰/D -50.2°

Chiral Auxiliaries for Asymmetric Synthesis

Isomenthol is directly utilized to synthesize chiral auxiliaries, such as isomenthyl esters and isomenthopyrazoles. Because these derivatives often induce the opposite absolute configuration in asymmetric reactions (like Diels-Alder cycloadditions) compared to their L-menthol counterparts, isomenthol is the procurement choice for chemists needing a reliable 'chiral switch' to access specific target enantiomers[1].

Analytical Standards for Industrial Menthol Production

In the large-scale production of synthetic menthol via thymol hydrogenation, isomenthol consistently forms as a ~10% byproduct. QA/QC laboratories must procure high-purity isomenthol as a certified reference material to calibrate GC/MS instruments, ensuring accurate impurity profiling and verifying the efficiency of downstream vacuum distillation and crystallization processes [2].

Formulation of Nature-Identical Mint Oils and Fragrances

For flavor and fragrance developers, pure L-menthol lacks the complex, earthy depth of natural peppermint extracts. Isomenthol is procured to reintroduce these missing musty, sweet, and camphoraceous notes. Its high cooling and olfactory thresholds allow formulators to achieve an authentic botanical profile without inadvertently spiking the cooling intensity of the final consumer product[3].

Application Fit Matrix

References

Physical Description

XLogP3

UNII

GHS Hazard Statements

H315 (98.61%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

3623-52-7

490-99-3

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Explore Compound Types